1-(1H-indole-3-carbonyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
1-(1H-indole-3-carbonyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound featuring multiple fused ring structures, including indole and pyridoindole moieties. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. The presence of multiple chiral centers in the molecule contributes to its structural diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole derivatives. One common approach is the condensation of indole-3-carboxaldehyde with pyridoindole derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to favor the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. Advanced purification techniques, such as column chromatography or crystallization, are employed to isolate the desired diastereomers from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often used for the oxidation of indole derivatives.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms involving indole and pyridoindole derivatives.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties. This compound may be explored for its potential biological activities.
Medicine: The compound's structural complexity and biological activity make it a candidate for drug development, particularly in the treatment of diseases involving indole receptors.
Industry: It can be used in the development of new materials and chemicals with unique properties, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways in biological systems. The indole and pyridoindole moieties may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Methylindole-3-carboxylic acid
1H-Indole-1-butanoic acid
Other indole and pyridoindole derivatives
Properties
CAS No. |
1350653-00-7 |
---|---|
Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 |
Purity |
95 |
Origin of Product |
United States |
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